REACTION_CXSMILES
|
[NH:1]1[CH:5]([C:6]([OH:8])=O)[CH2:4][CH2:3][C:2]1=[O:9].[CH3:10][N:11]([CH2:13][CH2:14][CH2:15][NH2:16])[CH3:12]>>[CH3:10][N:11]([CH3:12])[CH2:13][CH2:14][CH2:15][NH:16][C:6]([CH:5]1[CH2:4][CH2:3][C:2](=[O:9])[NH:1]1)=[O:8]
|
Name
|
2-pyrrolidone-5-carboxylic acid
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(CCC1C(=O)O)=O
|
Name
|
|
Quantity
|
133 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCCN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
165 °C
|
Type
|
CUSTOM
|
Details
|
This mixture was then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
with mixing
|
Type
|
DISTILLATION
|
Details
|
The excess amine was then distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCCNC(=O)C1NC(CC1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |